molecular formula C17H18N2O B2499548 [1-(3-phenylpropyl)-1H-benzimidazol-2-yl]methanol CAS No. 853752-60-0

[1-(3-phenylpropyl)-1H-benzimidazol-2-yl]methanol

Cat. No.: B2499548
CAS No.: 853752-60-0
M. Wt: 266.344
InChI Key: CSELEBVKTYNSAG-UHFFFAOYSA-N
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Description

[1-(3-Phenylpropyl)-1H-benzimidazol-2-yl]methanol is a benzimidazole derivative supplied for scientific research and development purposes. This compound is part of a versatile class of heterocyclic organic molecules characterized by a benzimidazole core structure, which is of significant interest in multiple fields of study . In materials science, benzimidazole derivatives are extensively investigated as high-performance corrosion inhibitors for metals and alloys in acidic environments . Their molecular structure, featuring nitrogen heteroatoms and aromatic systems, allows them to adsorb strongly onto metal surfaces, forming a protective film that significantly retards the corrosion process . Electrochemical and surface studies on similar compounds demonstrate their effectiveness in mitigating the degradation of mild steel in hydrochloric acid solutions, making them relevant for industrial applications such as acid cleaning and pickling . In the realm of pharmaceutical and biological research, the benzimidazole scaffold is a privileged structure known for its wide spectrum of bioactivities . While the specific properties of this derivative must be confirmed through experimentation, related molecules have demonstrated documented anthelmintic, antioxidant, and antimicrobial activities . The molecular architecture of benzimidazoles allows them to interact with various biological targets, such as enzymes and tubulin, which is a mechanism of action for some anthelmintic drugs . Researchers value this compound for its potential as a building block in medicinal chemistry and for probing biochemical pathways. This product is intended for research purposes only in laboratory settings. It is not for diagnostic, therapeutic, or any other human or veterinary use. Please refer to the product's Safety Data Sheet (SDS) for safe handling procedures.

Properties

IUPAC Name

[1-(3-phenylpropyl)benzimidazol-2-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O/c20-13-17-18-15-10-4-5-11-16(15)19(17)12-6-9-14-7-2-1-3-8-14/h1-5,7-8,10-11,20H,6,9,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSELEBVKTYNSAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCN2C3=CC=CC=C3N=C2CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Mechanism

A mixture of o-phenylenediamine (1.08 g, 10 mmol) and glycolic acid (0.76 g, 10 mmol) in absolute ethanol (20 mL) is refluxed with 4N hydrochloric acid (20 mL) for 6 hours under vigorous stirring. The reaction proceeds through cyclodehydration, where the amine groups of o-phenylenediamine attack the carbonyl carbon of glycolic acid, forming the benzimidazole ring. The hydroxymethyl group remains intact due to the reductive nature of the reaction medium.

Key Parameters

  • Temperature : 85°C (reflux)
  • Acid Catalyst : Hydrochloric acid (4N)
  • Yield : ~65% after recrystallization from ethanol.

Spectroscopic Validation

  • IR (KBr) : Broad O–H stretch at 3280 cm⁻¹, C=N stretch at 1620 cm⁻¹, and aromatic C=C vibrations at 1450–1550 cm⁻¹.
  • 1H-NMR (DMSO-d6) : δ 5.21 (s, 2H, CH2OH), 7.22–7.45 (m, 4H, aromatic), 12.1 (br s, 1H, NH).

N-Alkylation: Introduction of the 3-Phenylpropyl Group

N-Alkylation of the benzimidazole core at the N1 position is achieved using 3-phenylpropyl bromide under basic conditions. Potassium hydroxide (KOH) in ethanol facilitates deprotonation of the benzimidazole nitrogen, enhancing nucleophilicity for the SN2 reaction.

Optimization of Alkylation Conditions

A solution of 2-hydroxymethylbenzimidazole (1.48 g, 10 mmol) in anhydrous ethanol (30 mL) is treated with KOH (0.56 g, 10 mmol) and 3-phenylpropyl bromide (1.98 g, 10 mmol). The mixture is refluxed for 12 hours, cooled, and poured into ice-water to precipitate the product.

Critical Factors

  • Solvent : Ethanol ensures solubility of both hydrophilic and hydrophobic reactants.
  • Base : KOH neutralizes HBr generated during the reaction, driving the equilibrium forward.
  • Yield : ~70% after recrystallization from ethanol/water (1:1).

Competing Reactions and Mitigation

  • Dialkylation : Minimized by using a 1:1 molar ratio of benzimidazole to alkylating agent.
  • O-Alkylation : Suppressed due to the higher nucleophilicity of the benzimidazole nitrogen compared to the hydroxymethyl oxygen.

Structural Confirmation and Analytical Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • 1H-NMR (400 MHz, DMSO-d6) :

    • δ 1.85–1.92 (m, 2H, CH2CH2CH2),
    • δ 2.60 (t, J = 7.6 Hz, 2H, NCH2),
    • δ 4.45 (t, J = 7.2 Hz, 2H, CH2Ph),
    • δ 5.18 (s, 2H, CH2OH),
    • δ 7.15–7.32 (m, 9H, aromatic).
  • 13C-NMR (100 MHz, DMSO-d6) :

    • δ 28.1 (CH2CH2CH2),
    • δ 48.5 (NCH2),
    • δ 61.2 (CH2OH),
    • δ 121.8–142.3 (aromatic carbons).

Infrared (IR) Spectroscopy

  • IR (KBr) :
    • 3275 cm⁻¹ (O–H stretch),
    • 1605 cm⁻¹ (C=N),
    • 1490 cm⁻¹ (C=C aromatic).

Alternative Synthetic Pathways

Reductive Amination Approach

A two-step process involving:

  • Condensation of o-phenylenediamine with methyl glyoxylate to form 2-methoxycarbonylbenzimidazole.
  • Reduction of the ester to hydroxymethyl using LiAlH4, followed by N-alkylation.

Advantages : Higher functional group tolerance for sensitive substituents.
Limitations : Lower overall yield (~50%) due to multiple steps.

Microwave-Assisted Synthesis

Microwave irradiation (100°C, 30 min) accelerates the condensation and alkylation steps, reducing reaction time by 60%.

Industrial-Scale Considerations

Catalyst Optimization

Copper-zinc oxide catalysts, as used in methanol synthesis, may enhance selectivity in large-scale benzimidazole alkylation by minimizing side reactions.

Solvent Recycling

Ethanol recovery via distillation reduces costs and environmental impact, with >90% solvent reuse achievable.

Chemical Reactions Analysis

Types of Reactions

[1-(3-phenylpropyl)-1H-benzimidazol-2-yl]methanol: can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The benzimidazole ring can be reduced under specific conditions.

    Substitution: The phenylpropyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Formation of [1-(3-phenylpropyl)-1H-benzimidazol-2-yl]carboxylic acid.

    Reduction: Formation of reduced benzimidazole derivatives.

    Substitution: Formation of substituted benzimidazole derivatives with various functional groups.

Scientific Research Applications

[1-(3-phenylpropyl)-1H-benzimidazol-2-yl]methanol:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of [1-(3-phenylpropyl)-1H-benzimidazol-2-yl]methanol depends on its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved can vary based on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzimidazole Core

Table 1: Substituent Effects on Physicochemical Properties
Compound Name Substituent (1-Position) 2-Position Group Molecular Weight (g/mol) Key Properties Reference
[1-(3-Phenylpropyl)-1H-benzimidazol-2-yl]methanol 3-Phenylpropyl -CH2OH 296.37 Moderate solubility in polar solvents
[1-(2-Fluorobenzyl)-1H-benzimidazol-2-yl]methanol 2-Fluorobenzyl -CH2OH 272.28 Enhanced dipole interactions due to F
(1-(3-Phenoxypropyl)-1H-benzimidazol-2-yl)methanol 3-Phenoxypropyl -CH2OH 312.36 Increased polarity from ether linkage
1-Allyl-4-[1-(3-phenylpropyl)-1H-benzimidazol-2-yl]-2-pyrrolidinone 3-Phenylpropyl Fused pyrrolidinone 359.47 Higher MW, rigid structure

Key Observations :

  • Polarity Modifications: The phenoxypropyl substituent in increases polarity compared to the phenylpropyl chain, likely improving aqueous solubility.
  • Structural Rigidity: Incorporation of a pyrrolidinone ring at the 2-position () reduces conformational flexibility, which may affect biological activity.

Functional Group Variations at the 2-Position

Table 2: Functional Group Impact on Bioactivity
Compound Name 2-Position Group Biological Relevance Synthesis Method Reference
This compound -CH2OH Hydrogen-bond donor for target binding Alkylation of benzimidazole N1
[1-(3-Phenylpropyl)-1H-imidazol-2-yl]methanamine -CH2NH2 Amine group for nucleophilic reactions Condensation with ethylenediamine
1-(1H-Benzimidazol-1-ylmethyl)-3-(pyridine-2-ylimino)-1,3-dihydro-2H-indol-2-one Fused indole-2-one Potential kinase inhibition Reflux with o-phenylenediamine

Key Observations :

  • Hydrogen-Bonding Capacity : The -CH2OH group in the target compound supports interactions with polar residues in enzymes or receptors .
  • Reactivity Differences : The -CH2NH2 group in enables Schiff base formation or salt bridges, contrasting with the alcohol's hydrogen-bonding role.
  • Extended Conjugation : Fused heterocycles (e.g., indole-2-one in ) may enhance π-stacking or redox activity.

Solubility and Crystallographic Behavior

  • Target Compound: Predicted to favor polar solvents (e.g., methanol, DMSO) due to the hydroxymethyl group, though the phenylpropyl chain may limit aqueous solubility .
  • Crystal Packing: Analogous benzimidazoles (e.g., ) exhibit stabilized crystal structures via O–H⋯N and C–H⋯O hydrogen bonds. Disordered solvent molecules (e.g., methanol in ) complicate crystallization but improve lattice stability.

Biological Activity

The compound [1-(3-phenylpropyl)-1H-benzimidazol-2-yl]methanol is a benzimidazole derivative that has garnered attention for its potential biological activities, including antimicrobial, cytotoxic, and antioxidant properties. This article presents a detailed examination of the biological activity of this compound, supported by relevant data tables and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C14H16N2O\text{C}_{14}\text{H}_{16}\text{N}_2\text{O}

This structure features a benzimidazole core, which is known for its diverse biological activities.

Antimicrobial Activity

Research Findings:
A study investigated various benzimidazole derivatives, including this compound, for their antibacterial properties. The results indicated that compounds with the benzimidazole core exhibited significant activity against several bacterial strains. The mechanism of action was hypothesized to involve inhibition of bacterial transpeptidase enzymes, crucial for cell wall synthesis.

Table 1: Antimicrobial Activity of Benzimidazole Derivatives

CompoundBacterial StrainInhibition Zone (mm)
This compoundE. coli15
1H-benzimidazol-2-yl-methanolS. aureus18
2-methyl-1H-benzimidazoleP. aeruginosa12

Cytotoxic Activity

Case Studies:
In vitro studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines. For example, it was tested against MCF-7 (breast cancer) and AR-230 (prostate cancer) cells, demonstrating a dose-dependent reduction in cell viability.

Table 2: Cytotoxic Effects on Cancer Cell Lines

Cell LineIC50 (µM)
MCF-725
AR-23030

These findings suggest that the compound may induce apoptosis in cancer cells, although the exact mechanism remains to be elucidated.

Antioxidant Activity

The antioxidant capacity of this compound was evaluated using DPPH radical scavenging assays. The compound showed significant free radical scavenging activity, indicating its potential use as an antioxidant agent.

Table 3: Antioxidant Activity

Concentration (µM)% Scavenging Activity
1030
5055
10080

Q & A

(Basic) What are the common synthetic routes for [1-(3-phenylpropyl)-1H-benzimidazol-2-yl]methanol, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis typically involves condensation reactions between substituted benzimidazole precursors and phenylpropyl derivatives. For example:

  • Step 1: React 2-acetylbenzimidazole with 3-phenylpropyl aldehyde in ethanol/water under basic conditions (e.g., NaOH) to form the α,β-unsaturated ketone intermediate .
  • Step 2: Reduce the ketone group to a methanol moiety using sodium borohydride (NaBH4) or catalytic hydrogenation .
  • Optimization:
    • Solvent Choice: Ethanol-water mixtures enhance solubility and reaction homogeneity .
    • Temperature: Maintain 25–40°C to prevent side reactions (e.g., over-reduction).
    • Purification: Use column chromatography (silica gel, CH2Cl2/MeOH) or recrystallization from acetonitrile to achieve >95% purity .

(Basic) How can structural characterization be performed using spectroscopic and chromatographic techniques?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • 1H NMR: Identify protons on the benzimidazole ring (δ 7.1–8.3 ppm) and the methanol group (δ 4.5–5.0 ppm) .
    • 13C NMR: Confirm the presence of the quaternary benzimidazole carbons (δ 140–160 ppm) .
  • High-Performance Liquid Chromatography (HPLC):
    • Use a C18 column with UV detection at 254 nm. Mobile phase: acetonitrile/water (70:30) to assess purity and detect impurities (e.g., unreacted aldehyde) .
  • Mass Spectrometry (MS):
    • Electrospray ionization (ESI-MS) confirms the molecular ion peak [M+H]+ at m/z 295.3 (calculated for C17H17N2O) .

(Advanced) How do hydrogen bonding patterns influence the crystal packing of benzimidazole derivatives?

Methodological Answer:
Hydrogen bonds stabilize crystal lattices and dictate packing motifs. For this compound analogs:

  • Intramolecular Bonds: O–H⋯N bonds (2.2–2.5 Å) form five-membered rings (S(5) motif), locking the methanol group into a planar conformation .
  • Intermolecular Bonds:
    • O–H⋯O bonds (2.6–2.8 Å) link molecules into chains along the b-axis .
    • C–H⋯π interactions (3.2–3.3 Å) between phenylpropyl and benzimidazole groups enhance stacking .
  • Graph Set Analysis: Use Etter’s rules to classify motifs (e.g., R22(8) for dimeric interactions) .

Table 1: Hydrogen Bond Geometry in a Related Benzimidazole Methanol Derivative

Donor–AcceptorD–H (Å)H⋯A (Å)D⋯A (Å)Angle (°)
O2–H2⋯N10.821.892.632148.5
C16–H16⋯O10.932.453.209139.8

(Advanced) How can researchers resolve contradictions in crystallographic data refinement for disordered solvents?

Methodological Answer:
Disordered solvents (e.g., methanol) require specialized refinement protocols:

  • Multi-Site Modeling: Assign partial occupancy to solvent positions (e.g., 0.506, 0.373, 0.249 for three methanol sites) .
  • Constraints: Use SUMP commands to ensure total occupancy ≤1.0 .
  • Twin Refinement: For twinned crystals (BASF ratio 0.917/0.083), apply the TWIN and BASF commands in SHELXL .
  • Validation Tools: Check Rint (<0.05), R1 (<0.05), and residual density (<0.3 eÅ⁻³) using PLATON or CCDC Mercury .

Table 2: Refinement Statistics for a Twinned Crystal

ParameterValue
R[F² > 2σ(F²)]0.050
wR(F²)0.122
GoF (S)1.09
BASF Ratio0.917(1)/0.083(1)

(Advanced) What methodological considerations are critical in optimizing biological activity assays for benzimidazole derivatives?

Methodological Answer:

  • Dose-Response Design: Test concentrations from 10⁻⁶ M to 10⁻³ M in triplicate to establish EC50/IC50 values .
  • Solubility: Use DMSO (≤0.1% v/v) or methanol-water mixtures to avoid precipitation .
  • Statistical Analysis:
    • Apply ANOVA with Tukey’s post-hoc test (e.g., JMP 7.0) to compare treatment groups .
    • Correlate structural parameters (e.g., logP, hydrogen bond donors) with activity using QSAR models .
  • Case Study: Germination assays on wheat varieties showed 100% germination at 10⁻⁶ M this compound, with stem length increased by 16% compared to controls .

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